![molecular formula C29H28O4 B14735593 Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol CAS No. 6636-19-7](/img/structure/B14735593.png)
Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol is an organic compound with a complex structure that includes multiple methoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol typically involves the reaction of 2-methoxyphenyl compounds with 4-methoxyphenylmethyl derivatives under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a suitable precursor to form the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activities, including its interactions with enzymes and receptors. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methoxyphenyl)(phenyl)methanol
- (4-methoxyphenyl)methanol
- Methanone, bis(2-hydroxy-4-methoxyphenyl)
Uniqueness
Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol is unique due to its specific arrangement of methoxy and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial applications.
Properties
CAS No. |
6636-19-7 |
|---|---|
Molecular Formula |
C29H28O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol |
InChI |
InChI=1S/C29H28O4/c1-31-23-18-16-21(17-19-23)20-22-10-4-5-11-24(22)29(30,25-12-6-8-14-27(25)32-2)26-13-7-9-15-28(26)33-3/h4-19,30H,20H2,1-3H3 |
InChI Key |
VNAOHGRVTBNEMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2C(C3=CC=CC=C3OC)(C4=CC=CC=C4OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


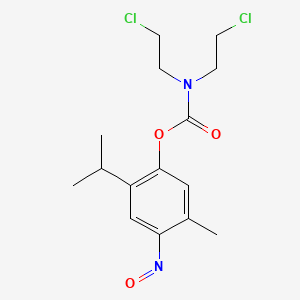
![N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide](/img/structure/B14735518.png)
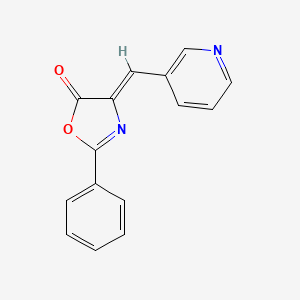

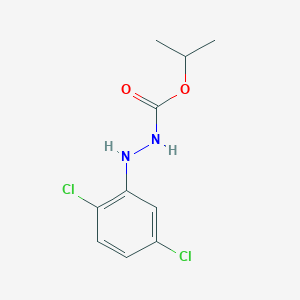

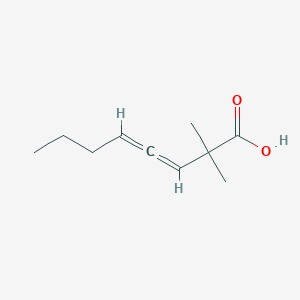

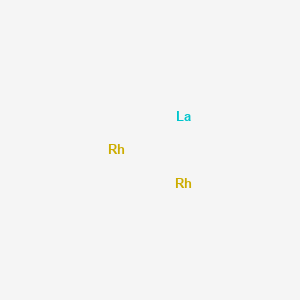
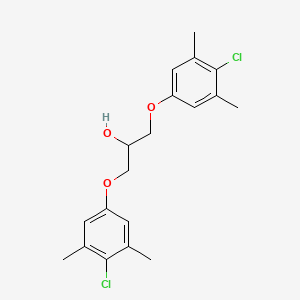
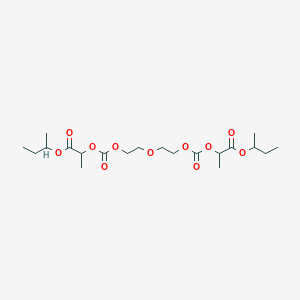
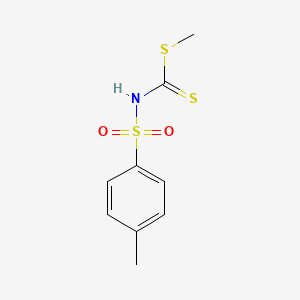
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)

